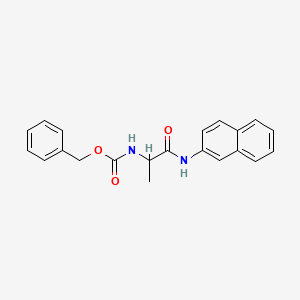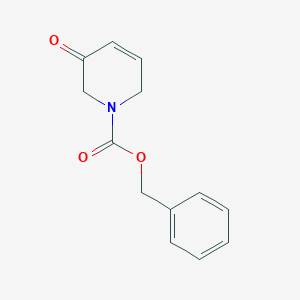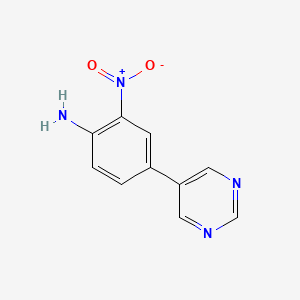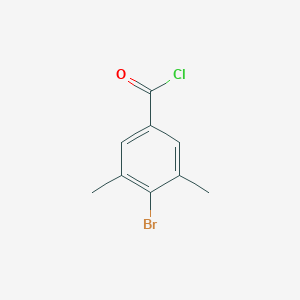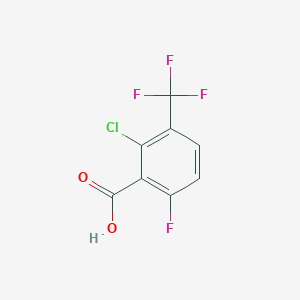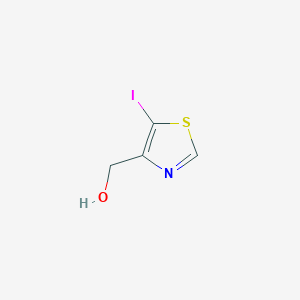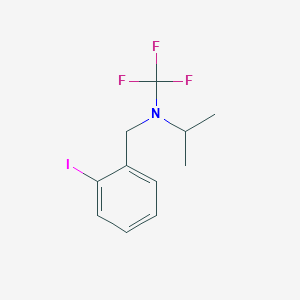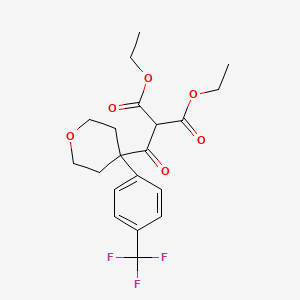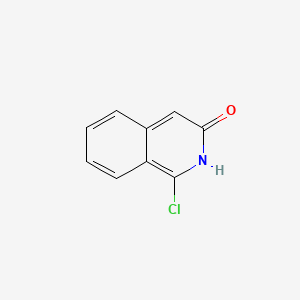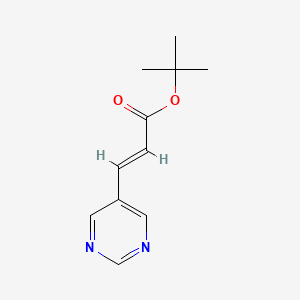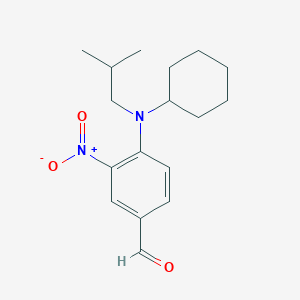
4-(Cyclohexyl(isobutyl)amino)-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is an organic compound that features a cyclohexyl group, a nitro group, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde typically involves multiple steps, including the formation of the cyclohexyl group and the introduction of the nitro and aldehyde groups. One common method involves the nitration of a benzaldehyde derivative followed by the introduction of the cyclohexyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
Oxidation: 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid.
Reduction: 4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[Cyclohexyl(2-methylpropyl)amino]-3-aminobenzaldehyde: Similar structure but with an amine group instead of a nitro group.
4-[Cyclohexyl(2-methylpropyl)amino]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-[Cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and an aldehyde group allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-[cyclohexyl(2-methylpropyl)amino]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)11-18(15-6-4-3-5-7-15)16-9-8-14(12-20)10-17(16)19(21)22/h8-10,12-13,15H,3-7,11H2,1-2H3 |
Clé InChI |
NFNHDAPMHZUTGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



